N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or N,O-ditosylhydroxylamine can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission . The compound may also interact with enzymes and receptors, modulating biological pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMCUFEZPJPDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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